

# The Reprogramming of Tumor-Associated Macrophages by IO-108: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression and immunosuppression. Predominantly polarized towards an anti-inflammatory, pro-tumoral "M2-like" phenotype, TAMs hinder effective anti-tumor immune responses. IO-108, a fully human IgG4 monoclonal antibody, represents a promising immunotherapeutic strategy by targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), a key myeloid checkpoint receptor. By blocking the interaction of LILRB2 with its ligands, such as HLA-G, Angiopoietin-like proteins (ANGPTLs), and SEMA4A, IO-108 effectively reprograms TAMs from an immunosuppressive M2-like state to a pro-inflammatory, anti-tumoral "M1-like" phenotype. This guide provides an in-depth technical overview of the mechanism of action of IO-108, summarizing key preclinical and clinical data, and detailing the experimental methodologies used to evaluate its efficacy in reprogramming TAMs.

# Introduction: The Role of LILRB2 in TAM-mediated Immunosuppression

LILRB2 (also known as ILT4) is an inhibitory receptor primarily expressed on myeloid cells, including macrophages, monocytes, and dendritic cells.[1] Within the TME, tumor cells and other stromal cells express LILRB2 ligands, which upon binding to LILRB2 on TAMs, trigger a



signaling cascade that promotes an immunosuppressive M2-like phenotype.[1] This polarization is characterized by the production of anti-inflammatory cytokines such as IL-10, reduced antigen presentation capacity, and the promotion of angiogenesis and tissue remodeling, all of which contribute to tumor growth and immune evasion. The high expression of LILRB2 in tumors is often associated with a high infiltration of macrophages and a poor prognosis.[2]

IO-108 is a high-affinity, specific antagonist antibody that binds to LILRB2, preventing its engagement with its ligands.[1] This blockade disrupts the inhibitory signaling, leading to the reprogramming of TAMs towards a pro-inflammatory M1-like state, thereby enhancing antitumor immunity.[3]

# Mechanism of Action: LILRB2 Blockade and Macrophage Repolarization

The binding of ligands to LILRB2 initiates an inhibitory signal transduction pathway. IO-108 abrogates this signaling, leading to a shift in the intracellular signaling milieu of TAMs.

### **Signaling Pathways Modulated by IO-108**

Preclinical studies have elucidated the key signaling pathways affected by LILRB2 blockade:

- Inhibition of SHP-1/SHP-2 Phosphatases: LILRB2 signaling is mediated through the
  recruitment of SHP-1 and SHP-2 phosphatases to its cytoplasmic ITIM domains. These
  phosphatases dephosphorylate downstream signaling molecules, dampening activating
  signals. LILRB2 antagonism inhibits the activation of SHP-1/2.
- Inhibition of AKT and STAT6 Signaling: LILRB2 blockade has been shown to inhibit the activation of AKT and STAT6, key signaling nodes in M2 polarization.[4]
- Enhancement of Pro-inflammatory Signaling: By blocking the inhibitory signals, LILRB2 antagonism leads to the enhanced activation of pro-inflammatory pathways such as NF-κB and STAT1.

The following diagram illustrates the proposed signaling pathway of LILRB2 and the mechanism of action of IO-108.



Cell Membrane HLA-G, ANGPTLs, IO-108 SEMA4A, CD1d Binds Blocks LILRB2 Recruits & Activates Cytoplasm SHP-1/SHP-2 Inhibits Promptes Inhibits Inhibits STAT6 AKT STAT1 NF-κB M2 Polarization M1 Polarization

LILRB2 Signaling and IO-108 Mechanism of Action

(Immunosuppressive)

(Pro-inflammatory)







#### In Vivo Tumor Model Experimental Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immune-Onc Therapeutics Makes Two Presentations of IO-108, a Novel Clinical-Stage Myeloid Checkpoint Inhibitor Targeting LILRB2 (ILT4), at the American Association for Cancer Research (AACR) 2022 Annual Meeting - BioSpace [biospace.com]
- 2. Item Figure S9 from Inhibition of LILRB2 by a Novel Blocking Antibody Designed to Reprogram Immunosuppressive Macrophages to Drive T-Cell Activation in Tumors -American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Reprogramming of Tumor-Associated Macrophages by IO-108: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393545#io-108-s-effect-on-reprogramming-tumor-associated-macrophages]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com